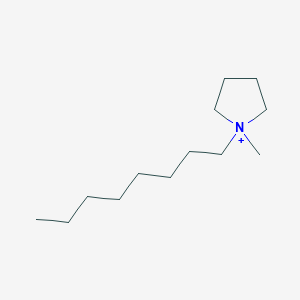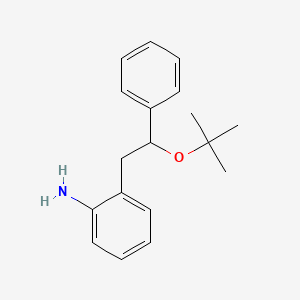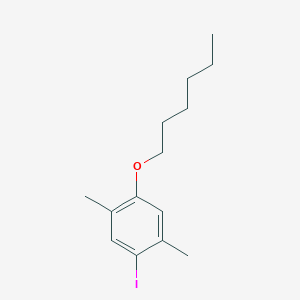![molecular formula C18H22O2 B14181402 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol CAS No. 922165-51-3](/img/structure/B14181402.png)
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is an organic compound with the molecular formula C₁₈H₂₂O₂ It is characterized by a naphthalene ring substituted with a cyclohexylmethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol typically involves the following steps:
Formation of the Cyclohexylmethyl Intermediate: The cyclohexylmethyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile, such as benzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the source of the hydroxymethyl group.
Naphthalene Ring Substitution: The final step involves the substitution of the naphthalene ring with the cyclohexylmethyl and hydroxymethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the naphthalene ring to a tetralin derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of tetralin derivatives
Substitution: Formation of various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of tubulin polymerization, which affects microtubule assembly and cell division . This mechanism is particularly relevant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-2-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-3-ol
- 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-4-ol
Uniqueness
2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
922165-51-3 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-[[1-(hydroxymethyl)cyclohexyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c19-13-18(10-4-1-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)20/h2-3,6-9,19-20H,1,4-5,10-13H2 |
Clé InChI |
KQKUKCQRMMNIGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)
![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)




![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)



![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
